Tachystatin-C
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
DYDWSLRGPPKCATYGQKCRTWSPPNCCWNLRCKAFRCRPR |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Tachystatin C
Identification of Tachystatin-C from Tachypleus tridentatus Hemocytes
This compound is a member of the tachystatin family of antimicrobial peptides (AMPs) that were identified and isolated from the hemocytes of the Japanese horseshoe crab, Tachypleus tridentatus. nih.govresearchgate.net This family includes three distinct peptides designated Tachystatin A, Tachystatin B, and this compound. nih.gov These peptides are crucial components of the horseshoe crab's innate immune system, providing a rapid defense mechanism against invading pathogens. researchgate.net The discovery of these compounds highlighted a novel class of defense molecules in invertebrates, distinguished by their unique structural properties and potent biological activities. nih.gov While Tachystatins A and B share sequence homology, this compound possesses a distinct amino acid sequence. nih.gov
Methodologies for Peptide Isolation and Purification from Biological Samples
The isolation and purification of this compound from horseshoe crab hemocytes involve a multi-step process designed to separate the peptide from a complex mixture of proteins and other biomolecules.
Hemocyte Collection and Extraction : The process begins with the collection of hemolymph from the Tachypleus tridentatus. The hemocytes (blood cells) are then separated from the plasma by centrifugation. An acid extract of the resulting hemocyte debris is prepared, a common first step for isolating cationic peptides like tachyplesins and tachystatins from this source. nih.govscinito.airesearchgate.net This initial extraction creates a crude mixture containing a wide array of cellular components.
Chromatographic Purification : To achieve high purity, the crude extract is subjected to several sequential chromatographic techniques.
Size-Exclusion Chromatography : The extract is often first passed through a size-exclusion column (e.g., Sephadex G-50). This step separates molecules based on their size, allowing for the initial fractionation of peptides from larger proteins and other macromolecules.
Ion-Exchange Chromatography : Further separation is achieved using ion-exchange chromatography (e.g., S Sepharose FF). This technique separates molecules based on their net charge, which is particularly effective for purifying highly cationic peptides like this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : The final purification step typically employs RP-HPLC. This high-resolution technique separates molecules based on their hydrophobicity. The peptide solution is passed through a column (often a C18 column), and peptides are eluted with an increasing gradient of an organic solvent, such as acetonitrile. This method is highly effective for isolating the target peptide to a high degree of purity.
Lyophilization : After purification, the fractions containing pure this compound are pooled and lyophilized (freeze-dried). This process removes the solvent and yields the peptide as a stable, dry powder suitable for structural and functional analysis.
Initial Assessment of Broad-Spectrum Antimicrobial Activity
The Tachystatin family of peptides, including this compound, demonstrates potent, broad-spectrum antimicrobial activity. nih.gov Initial assessments revealed their ability to inhibit the growth of a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Research indicates that of the three tachystatins, this compound is the most effective. nih.gov
The antimicrobial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The activity of the Tachystatin family is detailed in the table below.
Antimicrobial Activity of Tachystatins (MIC, μg/mL)
| Organism | Type | Tachystatin A | Tachystatin B | Tachystatin C |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 3.1 | 6.3 | 1.6 |
| Bacillus subtilis | Gram-positive Bacteria | 0.8 | 1.6 | 0.8 |
| Escherichia coli | Gram-negative Bacteria | 25 | 50 | 12.5 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 12.5 | 50 | 6.3 |
| Candida albicans | Fungus | 3.1 | 6.3 | 1.6 |
| Saccharomyces cerevisiae | Fungus | 1.6 | 3.1 | 1.6 |
Data sourced from research on Tachystatins isolated from Tachypleus tridentatus.
The mechanism of action for Tachystatins against fungi is linked to their ability to bind to chitin (B13524), a key component of the fungal cell wall, leading to morphological changes and cell lysis. nih.gov
Molecular Architecture and Structural Biology of Tachystatin C
Primary Sequence Analysis and Amino Acid Composition of Tachystatin-C
This compound is a polypeptide composed of 47 amino acid residues. nih.gov Unlike Tachystatin A and B, this compound exhibits no significant sequence similarity to them. researchgate.net The amino acid sequence of this compound is characterized by the presence of six cysteine residues, which are crucial for its structural integrity. nih.gov
Table 1: Amino Acid Sequence of this compound
| D | Y | D | W | S | L | R | G | P | P |
| K | C | A | T | Y | G | Q | K | C | R |
| T | W | S | P | P | N | C | C | W | N |
| L | R | C | K | A | F | R | C | R | P |
| R | - | - | - | - | - | - | - | - | - |
Note: The table represents the primary amino acid sequence of this compound.
Disulfide Bridge Arrangement and Cysteine Connectivity
The six cysteine residues in this compound form three intramolecular disulfide bonds, which are critical for stabilizing its tertiary structure. nih.govcreative-proteomics.com This arrangement of disulfide bridges creates a compact and rigid conformation known as the inhibitory cystine knot (ICK) motif. nih.govresearchgate.netfrontiersin.org The disulfide connectivity in the broader tachystatin family has been confirmed through methods like enzymatic digestion and mass spectrometry. researchgate.netnih.gov The ICK motif is characterized by two disulfide bonds forming a ring, which is threaded by a third disulfide bond. uq.edu.authermofisher.com This structural feature is responsible for the exceptional stability of peptides that possess it. uq.edu.au The disulfide bond pattern in this compound is identical to that found in a related peptide, Tatritin. nih.govfrontiersin.org
Elucidation of Three-Dimensional Solution Structures via Advanced Spectroscopic Techniques
The determination of the three-dimensional structure of peptides like this compound in their native state in solution is primarily achieved through advanced spectroscopic techniques.
The structural motif of this compound is notably different from that of Tachystatin A and B. researchgate.net While all three are antimicrobial peptides from the same source, this compound does not share significant sequence homology with the other two. researchgate.net The primary structural distinction lies in the C-terminal region, where this compound forms an amphiphilic β-sheet. researchgate.netnih.gov This feature, which is absent in Tachystatins A and B, is believed to be crucial for its cytolytic and hemolytic activities. researchgate.netnih.gov In contrast, Tachystatins A and B share structural similarities with each other and possess a cysteine-stabilized triple-stranded β-sheet as their dominant secondary structure. nih.gov Despite these differences, all tachystatins contain a conserved cystine-stabilized motif, often referred to as an inhibitory cystine knot (ICK), which is a common feature in a wide range of biologically active peptides. nih.govresearchgate.net
Structural Homology to Neurotoxins from Spider Venoms and Evolutionary Implications
A remarkable feature of the tachystatin family is its structural resemblance to certain neurotoxins found in spider venoms. researchgate.netresearchgate.net This homology suggests a shared evolutionary origin between these peptides from a marine arthropod and toxins from its terrestrial relatives. The horseshoe crab is considered a close relative of spiders, and it is hypothesized that tachystatins and spider neurotoxins may have evolved from a common ancestral peptide, subsequently adapting to different functional roles. nih.gov
This compound exhibits a significant sequence identity of 30-33% with several insecticidal peptides isolated from spider venoms. researchgate.net These include ω-agatoxin II from the funnel-web spider Agelenopsis aperta, and curtatoxins II and III from the spider Hololena curta. researchgate.net This level of sequence similarity, particularly in the conserved cysteine framework, points towards a conserved three-dimensional fold despite differences in their specific biological activities. researchgate.netnih.gov While this compound functions as an antimicrobial peptide, ω-agatoxin II is a neurotoxin that modulates the function of voltage-dependent sodium channels in insects. researchgate.netkarishmakaushiklab.com
Table 2: Sequence Alignment of this compound and Related Spider Venom Neurotoxins
| Peptide | Sequence |
|---|---|
| This compound | DYDWSLRGPPKC ATYGQKC RTWSPPNC C WNLRC KAFRC RPR |
| ω-Agatoxin IIA | GCLGSLPNC LDDNCEC KGYGRC NRR |
| Curtatoxin II | GCLGYLPC TGNKCEC KGYGRC NRR |
| Curtatoxin III | GCLGYLPC TGNKCEC KGYGRC NRR |
Evolutionary Divergence and Functional Adaptation of Shared Peptide Scaffolds
The Tachystatin family of antimicrobial peptides, isolated from the Japanese horseshoe crab (Tachypleus tridentatus), displays notable evolutionary divergence among its members. bicnirrh.res.in Tachystatin C exhibits no significant sequence similarity to Tachystatin A and Tachystatin B. Instead, it shares 30-33% sequence identity with insecticidal neurotoxins found in spider venoms, such as ω-agatoxin II. researchgate.net This contrasts with Tachystatins A and B, which are homologous to each other and show sequence similarity to ω-agatoxin-IVA, a potent blocker of P-type calcium channels. researchgate.net
This divergence suggests that Tachystatins and spider neurotoxins may have evolved from a common ancestral peptide gene. frontiersin.org The shared peptide scaffold, likely the Inhibitory Cystine-Knot, has been adapted for different functions through evolution. nih.gov While spider toxins evolved potent neurotoxic activities, the Tachystatins primarily developed antimicrobial functions. frontiersin.org Research on Tachystatin B suggests it may represent a more ancestral form of antimicrobial peptide from which molecules with more advanced functions, such as insecticidal activity, later evolved. nih.gov This evolutionary path highlights how a stable structural framework can be a template for developing diverse biological activities. uq.edu.au
Characterization of the Inhibitory Cystine-Knot (ICK) Motif in the Tachystatin Family
A defining structural feature of the Tachystatin family is the Inhibitory Cystine-Knot (ICK) motif. nih.govnih.gov This motif is an exceptionally stable three-disulfide architecture found widely in various peptide toxins and inhibitors. researchgate.netresearchgate.net The structure of the ICK is characterized by six cysteine residues forming three disulfide bonds with a specific connectivity of Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI). frontiersin.org This arrangement creates a pseudo-knot where one disulfide bond (CysIII-CysVI) penetrates a loop formed by the other two disulfide bridges and the intervening peptide backbone. researchgate.netfrontiersin.org
This intricate, cross-braced structure confers a high degree of thermal, chemical, and enzymatic stability to the peptide. researchgate.netresearchgate.net In the Tachystatin family, the ICK motif is present in Tachystatin A and B, where it stabilizes a short antiparallel β-sheet. nih.govproteopedia.org While this motif is common in neurotoxins that act as antagonists for voltage-gated ion channels, Tachystatin B does not exhibit such neurotoxic activity. nih.gov The presence of the stable ICK scaffold in peptides with different functions, like the antimicrobial Tachystatins and neurotoxic spider venoms, underscores its role as a versatile and evolutionarily favored framework. researchgate.net
Identification of Amphiphilic Beta-Sheet Region and its Structural Significance
A key structural distinction of Tachystatin C is the presence of an amphiphilic β-sheet at its C-terminal end. researchgate.netfrontiersin.org This feature is not found in Tachystatins A and B and is directly linked to Tachystatin C's unique biological activities. researchgate.netfrontiersin.org The amphiphilic nature of this region arises from the specific arrangement of amino acid residues, where basic (positively charged) and hydrophobic side chains are segregated onto opposite faces of the β-sheet structure. frontiersin.orgnih.gov
This structural arrangement is critical for the cytolytic and hemolytic (cell-lysing) activity exhibited by Tachystatin C, a function absent in the other members of its family. frontiersin.orgnih.govresearchgate.net The amphiphilic β-sheet facilitates the partitioning of the peptide into microbial membranes, leading to membrane disruption and cell lysis. researchgate.net This mechanism is a hallmark of many membrane-interactive antimicrobial peptides. ubc.ca The septum between a mother cell and its bud, a region rich in chitin (B13524), was observed to be stained by fluorescence-labeled Tachystatin C, suggesting that chitin is the primary recognition site on the cell wall that precedes cell lysis. Therefore, the C-terminal amphiphilic β-sheet is the primary structural determinant of Tachystatin C's potent and distinct cell-lysing function. researchgate.net
Compound and Protein Table
| Name | Type | Source Organism |
| Tachystatin-A | Antimicrobial Peptide | Tachypleus tridentatus (Japanese horseshoe crab) |
| Tachystatin-B | Antimicrobial Peptide | Tachypleus tridentatus (Japanese horseshoe crab) |
| This compound | Antimicrobial Peptide | Tachypleus tridentatus (Japanese horseshoe crab) |
| ω-Agatoxin IVA | Neurotoxin | Agelenopsis aperta (Funnel web spider) |
| ω-Agatoxin II | Neurotoxin | Agelenopsis aperta (Funnel web spider) |
| Tatritin | Antimicrobial Peptide | Tachypleus tridentatus (Chinese horseshoe crab) |
| Big defensin (B1577277) | Antimicrobial Peptide | Tachypleus tridentatus (Japanese horseshoe crab) |
| Tachyplesin | Antimicrobial Peptide | Tachypleus tridentatus (Japanese horseshoe crab) |
| Tachycitin | Antimicrobial Peptide | Tachypleus tridentatus (Japanese horseshoe crab) |
Mechanistic Investigations of Tachystatin C Biological Activities at the Cellular and Molecular Levels
Mechanisms of Antifungal Action
Tachystatin-C, an antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), exhibits a broad spectrum of activity against fungi. nih.govfrontiersin.org Its antifungal effects are attributed to a multi-faceted mechanism of action that primarily targets the fungal cell wall and membrane, leading to a cascade of events that compromise cellular integrity and viability. nih.govresearchgate.net The structural features of this compound, particularly its cysteine-stabilized structure and an amphiphilic β-sheet at its C-terminus, are crucial for its biological functions. researchgate.netnih.gov
Chitin (B13524) Binding and its Causal Relationship to Antifungal Activity
A primary mechanism underpinning the antifungal efficacy of this compound is its significant binding affinity for chitin, a major structural polysaccharide in fungal cell walls. nih.govresearchgate.netnih.gov Research has established a direct causal relationship between this chitin-binding capability and the peptide's ability to inhibit fungal growth. nih.govresearchgate.net Unlike other components of the fungal cell wall such as cellulose, mannan, xylan, and laminarin, Tachystatins show specific binding activity to chitin. researchgate.net This interaction is considered the initial and critical step in its antifungal action, allowing the peptide to concentrate on the fungal surface and initiate subsequent disruptive processes. nih.govresearchgate.net The binding is not unique to this compound but is a feature of the Tachystatin family of peptides. nih.gov
The binding of this compound to chitin directly compromises the integrity of the fungal cell wall. researchgate.net Chitin-binding proteins are known to interfere with fungal growth by binding to nascent chitin in the cell wall, which leads to a disruption of fungal cell polarity and subsequent growth inhibition. researchgate.netasm.org While direct inhibition of chitin synthase enzymes by this compound has not been explicitly detailed, its binding to the structural chitin polymer interferes with the normal architecture and dynamic processes of the cell wall. researchgate.netasm.org The fungal cell wall is a dynamic structure essential for protecting the cell from osmotic stress and maintaining its shape. duke.edubiorxiv.org By targeting a key component like chitin, this compound effectively weakens this protective barrier, making the fungus more susceptible to osmotic lysis and other cellular damage. researchgate.netfrontiersin.org
Fungal Cell Morphological Alterations Induced by this compound
A direct consequence of this compound's interaction with the fungal cell wall is the induction of significant morphological changes. nih.govnih.gov Studies observing fungi treated with Tachystatins have documented these alterations, which are indicative of severe cellular stress and damage. nih.govnih.gov The binding to chitin and subsequent disruption of cell wall integrity can lead to abnormal cell shapes and inhibit normal growth processes like budding. frontiersin.orgnih.gov These morphological aberrations are a visual manifestation of the peptide's potent antifungal activity at the cellular level. nih.gov
Membrane Disruption and Permeabilization in Fungal Pathogens
Following its initial binding to cell wall chitin, this compound proceeds to disrupt the fungal plasma membrane. nih.govnih.gov This membrane-disrupting ability is largely attributed to a distinct structural motif: an amphiphilic beta-sheet at its C-terminus. researchgate.net This structure facilitates the partitioning of the peptide from the aqueous environment into the lipid bilayer of the microbial membrane. researchgate.net This insertion leads to the permeabilization of the membrane, disrupting its function as a selective barrier and causing leakage of essential intracellular components, which is ultimately fatal for the fungal cell. nih.govresearchgate.net
This compound demonstrates potent cell lysis activity, particularly against budding yeast such as Pichia pastoris. nih.govresearchgate.netresearchgate.net This lytic capability is a direct result of the membrane disruption and permeabilization it causes. researchgate.netresearchgate.net Among the Tachystatin peptides, this compound is noted to be the most effective and to possess the strongest cell lysis activity. nih.govresearchgate.netresearchgate.net The entire process, from chitin binding to membrane permeabilization and eventual cell lysis, showcases a highly effective mechanism for killing fungal pathogens. researchgate.netresearchgate.net
Interactive Data Table: Summary of this compound Antifungal Mechanisms
| Mechanistic Step | Target | Observed Effect | Key Structural Feature | Supporting Evidence |
|---|---|---|---|---|
| Initial Recognition & Binding | Chitin in fungal cell wall | Specific binding and accumulation at chitin-rich regions (e.g., septum) | Chitin-binding domain | Fluorescent labeling studies nih.govresearchgate.net |
| Cell Wall Disruption | Cell wall structure and polarity | Inhibition of fungal growth and induction of morphological changes | Chitin-binding capacity researchgate.netasm.org | Microscopy showing altered cell shape nih.govnih.gov |
| Membrane Permeabilization | Fungal plasma membrane | Partitioning into the membrane, causing leakage of cellular contents | Amphiphilic C-terminal β-sheet researchgate.net | Lysis assays researchgate.netresearchgate.net |
| Cellular Lysis | Whole fungal cell (e.g., Pichia pastoris) | Complete rupture and death of the fungal cell | Amphiphilic C-terminal β-sheet researchgate.net | Strong lytic activity observed nih.govresearchgate.netresearchgate.net |
Interaction with Fungal Cell Periphery
This compound, an antimicrobial peptide from the horseshoe crab Tachypleus tridentatus, demonstrates notable antifungal activity through direct interaction with the fungal cell periphery. nih.gov Research indicates that the primary target on the fungal cell wall is chitin, a polymer of N-acetylglucosamine. nih.govnih.gov A direct causal relationship has been established between the chitin-binding capacity of tachystatins and their antifungal effects. nih.gov
Studies using fluorescence-labeled this compound on budding yeast, such as Pichia pastoris, revealed that the peptide specifically accumulates at the septum, the region separating the mother cell and the bud. nih.govresearchgate.net This area is known to be rich in chitin, which strongly suggests that chitin is the principal recognition molecule for this compound on the fungal cell surface. nih.gov Following this binding, this compound induces significant morphological changes in the fungus. nih.govfrontiersin.org It has been observed to cause potent cell lysis in Pichia pastoris, indicating that its antifungal mechanism involves the disruption of the cell envelope's integrity after binding. nih.govnih.govresearchgate.net
Mechanisms of Antibacterial Action
This compound exhibits a broad spectrum of antibacterial activity, targeting both Gram-negative and Gram-positive bacteria through specific interactions with components of their cell envelopes. nih.govresearchgate.net
Specific Recognition and Interaction with Lipopolysaccharide (LPS) in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), which serves as the initial point of contact for many antimicrobial peptides. ubc.ca this compound demonstrates a significant ability to specifically recognize and bind to LPS. nih.govresearchgate.net This interaction is a critical step in its mechanism of action against Gram-negative bacteria. nih.gov The binding to LPS can neutralize the endotoxic effects of the molecule and is believed to facilitate the peptide's passage across the outer membrane, allowing it to access the cytoplasmic membrane. ubc.capsu.edu The electrostatic attraction between the cationic peptide and the anionic LPS molecules is a primary driver of this initial association. ubc.ca
Specific Recognition and Interaction with Lipoteichoic Acids (LTA) in Gram-Positive Bacteria
In Gram-positive bacteria, the cell wall is characterized by the presence of teichoic acids, including lipoteichoic acids (LTA), which are anionic polymers. mdpi.com this compound has been shown to specifically recognize and interact with LTA. researchgate.net This interaction is analogous to the LPS binding in Gram-negative bacteria, where the cationic nature of this compound facilitates an electrostatic attraction to the negatively charged LTA on the bacterial surface. mdpi.com This binding is a crucial prerequisite for its antibacterial action, likely enabling the peptide to accumulate at the cell surface and subsequently disrupt the cytoplasmic membrane or other cellular processes. researchgate.netmdpi.com
Induction of Morphological Changes and Cell Lysis in Bacterial Species
Following its interaction with surface molecules like LPS and LTA, this compound exerts its bactericidal effect by compromising the structural integrity of the bacterial cell. nih.govresearchgate.net The peptide induces profound morphological changes in bacteria, ultimately leading to cell lysis. nih.gov This lytic activity is a key feature of its potent antimicrobial function against both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net The ability to disrupt the cell membrane and cause lysis underscores its efficacy as a broad-spectrum antibacterial agent. nih.gov
Hemolytic Activity of this compound and its Structural Basis
Unlike other members of its family, Tachystatin A and B, this compound is unique in its exhibition of hemolytic activity. nih.govfrontiersin.orgpsu.edu This means it is capable of lysing red blood cells. The structural feature responsible for this cytolytic function is believed to be a distinct amphiphilic β-sheet located at its C-terminal region. nih.govresearchgate.net This structure, where charged and hydrophobic amino acid residues are segregated, allows the peptide to partition into the lipid bilayer of cell membranes, including those of erythrocytes, leading to membrane disruption and lysis. nih.govresearchgate.net The absence of this specific amphiphilic structure in Tachystatin A and B correlates with their lack of hemolytic activity. nih.gov
Data Tables
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell | Key Interaction Molecule | Observed Effect | Reference(s) |
| Antifungal | Pichia pastoris, Fungi | Chitin | Binding to cell periphery, morphological changes, cell lysis | nih.gov, nih.gov, nih.gov, researchgate.net |
| Antibacterial | Gram-negative bacteria | Lipopolysaccharide (LPS) | Specific recognition and binding, cell lysis | nih.gov, researchgate.net, nih.gov |
| Antibacterial | Gram-positive bacteria | Lipoteichoic Acid (LTA) | Specific recognition and binding, cell lysis | researchgate.net, nih.gov |
| Hemolytic | Erythrocytes (Red Blood Cells) | Cell Membrane Lipids | Cell lysis | nih.gov, frontiersin.org, psu.edu |
Structure Activity Relationship Sar Studies of Tachystatin C and Its Analogues
Impact of the Amphiphilic Beta-Sheet on Cytolytic Activity
A defining structural feature of Tachystatin-C, which distinguishes it from Tachystatins A and B, is the presence of an amphiphilic β-sheet at its C-terminus. mdpi.comresearchgate.net This structure is considered the primary basis for the compound's cytolytic and hemolytic activities. mdpi.comresearchgate.net The arrangement of charged and hydrophobic residues on opposite faces of the β-sheet is a common characteristic of many membrane-interactive peptides. ubc.ca This amphiphilic nature facilitates the partitioning of the peptide into the microbial membrane, a critical step for its lytic mechanism. researchgate.net While all three Tachystatins exhibit broad-spectrum antimicrobial properties, only this compound possesses this distinct cytolytic capability, a function directly attributed to its C-terminal amphiphilic β-sheet. mdpi.comresearchgate.netubc.caresearchgate.net The feature of a cationic site flanked by a hydrophobic surface is a key determinant for the cytolytic properties observed in antimicrobial peptides. researchgate.net
Role of the Inhibitory Cystine-Knot (ICK) Motif in Antimicrobial Efficacy
The Tachystatin family of peptides, including this compound, is characterized by an inhibitory cystine-knot (ICK) motif. mdpi.comniph.go.jp This structural motif, stabilized by disulfide bridges, consists of a short antiparallel β-sheet and is widely distributed in various peptides, including some neurotoxins found in spider venom. mdpi.comniph.go.jpmdpi.com The ICK motif is crucial for the antimicrobial efficacy of Tachystatins, particularly their antifungal activity. mdpi.comniph.go.jp Research has shown that peptides containing this short antiparallel β-sheet with the ICK motif can directly bind to chitin (B13524), a major component of fungal cell walls. mdpi.comniph.go.jp This interaction can lead to changes in the cell morphology of fungi, thereby inhibiting their growth. mdpi.comresearchgate.net The conservative nature of the ICK motif is highlighted by its similarity to that found in other antimicrobial peptides, such as Tatritin, suggesting a common evolutionary origin for these defense molecules. mdpi.com
Identification of Key Amino Acid Residues for Chitin Binding
The ability of Tachystatins to bind to chitin is a cornerstone of their antifungal mechanism. ubc.canih.gov While direct studies on this compound are limited, research on the related Tachystatins A and B has identified specific amino acid residues crucial for this interaction. Structural comparisons between Tachystatin A and Tachystatin B have pinpointed Tyrosine-14 (Tyr14) and Arginine-17 (Arg17) as essential residues for chitin binding. ubc.caniph.go.jpmdpi.comnih.govmdpi.com These residues are located in the long loop between the first and second β-strands of the peptides. niph.go.jpmdpi.com Further analysis of Tachystatin A suggested that Phenylalanine-9 (Phe9) might also be an essential residue for this binding activity. ubc.caresearchgate.net In a related peptide, Tatritin, sequence alignment with the Tachystatin family suggested that Tryptophan-24 (Trp24) and Tyrosine-26 (Tyr26) could be important for its chitin-binding property. researchgate.net
Table 1: Key Amino Acid Residues Implicated in Chitin Binding
| Peptide | Key Residue(s) | Location/Note | Source(s) |
|---|---|---|---|
| Tachystatin B | Tyr(14), Arg(17) | In the long loop between β-strands | niph.go.jp, ubc.ca, nih.gov, mdpi.com |
| Tachystatin A | Tyr(14), Arg(17) | Inferred from structural comparison with Tachystatin B | niph.go.jp, mdpi.com |
| Tachystatin A | Phe(9) | Suggested from structural comparisons | ubc.ca, researchgate.net |
| Tatritin | Trp(24), Tyr(26) | Suggested by sequence alignment | researchgate.net |
Design and Evaluation of Synthetic Analogues for Mechanistic Dissection
The design and synthesis of peptide analogues are crucial strategies for the detailed mechanistic dissection of antimicrobial peptides like this compound. While specific studies focusing exclusively on synthetic this compound analogues are not extensively detailed in the provided literature, the principles are well-established from research on related peptides and the broader field of antimicrobial peptide development. ubc.canih.gov
Synthetic strategies are employed to probe the function of specific domains and residues. For instance, to understand the role of the disulfide bonds that stabilize the ICK motif, linear analogues of related peptides like Tachyplesin have been synthesized. ubc.ca These studies revealed that while the disulfide bonds are not absolutely required for antimicrobial activity, they are necessary for functions like membrane translocation, indicating that the linear and parent peptides may act via different mechanisms. ubc.ca
Further modifications can include:
Truncation: Creating shorter versions of the peptide to identify the minimal active domain. For example, dissecting a protein into fragments can help identify which parts are responsible for inhibiting protein-protein interactions. mdpi.com
Amino Acid Substitution: Replacing specific residues to understand their contribution. Substituting cysteines can linearize the peptide, while replacing other residues with natural or unnatural amino acids (e.g., D-amino acids) can modulate hydrophobicity, charge, stability, and activity. mdpi.comubc.ca Using D-amino acids can also help determine if a specific chiral receptor is involved in the peptide's mechanism of action. nih.gov
Chimeric Peptides: Combining domains from different peptides to create novel activities.
Evolutionary and Comparative Biology of Tachystatin C
Phylogenetic Analysis of Tachystatin-C and Related Antimicrobial Peptides
This compound is a member of the tachystatin family of antimicrobial peptides (AMPs) isolated from the hemocytes of the Japanese horseshoe crab, Tachypleus tridentatus. researchgate.net This family also includes tachystatin A and tachystatin B. researchgate.net However, phylogenetic analysis based on amino acid sequences reveals that this compound is distinct from the other members of its family. It exhibits no significant sequence similarity to tachystatins A and B, suggesting a divergent evolutionary path despite being co-located in the same organism. researchgate.net
The innate immune system of the horseshoe crab contains a diverse arsenal (B13267) of AMPs beyond the tachystatins, including tachyplesins and tachycitin. nih.gov While all contribute to the organism's defense, their structural and sequential differences indicate they arose from distinct evolutionary pressures and serve varied roles. For instance, tachycitins are cysteine-stabilized and share a structural motif with this compound, yet they are functionally different and show weaker direct antimicrobial activity compared to other AMPs like big defensin (B1577277). nih.gov The divergence of this compound from other tachystatins highlights the complexity and functional specialization within the AMP repertoire of a single species.
Comparison of Antimicrobial Peptide Families in Tachypleus tridentatus
| Peptide Family | Notable Members | Key Phylogenetic Characteristic |
|---|---|---|
| Tachystatins | Tachystatin A, Tachystatin B, this compound | This compound shows no significant sequence similarity to A and B. researchgate.net |
| Tachyplesins | Tachyplesin I, Tachyplesin II | Cationic peptides with an antiparallel β-sheet structure. nih.gov |
| Tachycitin | Tachycitin | Cysteine-stabilized peptide with five disulfide bonds. nih.gov |
| Defensins | Big Defensin | Features a cationic defensin region and a hydrophobic extension. nih.gov |
Evolutionary Relationships between this compound and Spider Neurotoxins
A significant finding in the study of this compound is its structural and sequence similarity to certain neurotoxins found in spider venom. researchgate.net This evolutionary link is rooted in the shared ancestry of horseshoe crabs and spiders, both of which belong to the subphylum Chelicerata. nih.gov It is believed that these peptides evolved from a common ancestral gene that later diversified to perform different functions—immunity in horseshoe crabs and predation or defense in spiders. nih.gov
Sequence alignments show that this compound shares a 30-33% sequence identity with insecticidal peptides isolated from spider venoms, such as ω-agatoxin II from the funnel-web spider (Agelenopsis aperta). researchgate.net This similarity is centered around a conserved, cysteine-stabilized structural motif that forms a stable scaffold. researchgate.netnih.gov In contrast, tachystatins A and B show sequence identity (around 22%) to a different spider neurotoxin, ω-agatoxin-IVA, which is a potent blocker of P-type calcium channels. researchgate.net The structural homology between these immune peptides and neurotoxins suggests that a single molecular framework has been adapted over evolutionary time to serve vastly different biological roles.
Sequence Identity Between Tachystatins and Spider Neurotoxins
| Horseshoe Crab Peptide | Related Spider Neurotoxin | Approximate Sequence Identity | Reference |
|---|---|---|---|
| This compound | Insecticidal peptides (e.g., ω-agatoxin II) | 30-33% | researchgate.net |
| Tachystatin A/B | ω-agatoxin-IVA | 22% | researchgate.net |
Role of this compound within the Innate Immune System of Tachypleus tridentatus
As an ancient marine arthropod, Tachypleus tridentatus relies entirely on its innate immune system to defend against pathogens. frontiersin.orgfrontiersin.org this compound is a crucial effector molecule in this system, providing a broad spectrum of antimicrobial activity. researchgate.net It is stored in the hemocytes (blood cells) and released in response to infection, where it acts directly against invading microbes. frontiersin.org
This compound demonstrates potent growth-inhibitory activity against Gram-positive and Gram-negative bacteria as well as fungi. nih.gov Its mechanism of action is based on the specific recognition of and interaction with conserved molecular patterns on microbial surfaces:
Gram-positive bacteria : It binds to lipoteichoic acids (LTA). researchgate.net
Gram-negative bacteria : It interacts with lipopolysaccharides (LPS). researchgate.net
Fungi : It recognizes and binds to chitin (B13524) in the fungal cell wall, which can lead to changes in cell morphology and growth inhibition. researchgate.netnih.gov
Unlike tachystatins A and B, this compound also exhibits hemolytic activity, indicating it can disrupt cell membranes. nih.gov This multifaceted role underscores its importance as a first-line defense molecule within the humoral immunity of the horseshoe crab. nih.gov The activation and release of such antimicrobial substances are controlled by complex signaling cascades, including the Toll and NF-κB pathways, which are triggered upon detection of pathogens. frontiersin.orgfrontiersin.org
Comparative Genomics of Tachystatin-Like Peptides Across Arthropod Species
Comparative genomic studies across the phylum Arthropoda reveal a complex and dynamic evolution of immune-related genes. While direct orthologs of this compound have not been extensively characterized in a wide range of arthropods, the family of cysteine-stabilized peptides to which it belongs is a common feature of arthropod immunity. The evolutionary history of these immune genes is marked by extensive gene duplication and copy number variation, leading to large and diverse families of recognition and effector molecules in different species. researchgate.netbiorxiv.org
The immune systems of chelicerates (including horseshoe crabs and spiders) show significant differences from those of insects. For instance, chelicerates appear to lack the IMD signaling pathway, a key component of the immune response to Gram-negative bacteria in Drosophila, but retain a highly conserved Toll signaling pathway. researchgate.netbiorxiv.org This suggests that chelicerates have evolved or retained distinct mechanisms for deploying their immune effectors. The presence of peptides like this compound, with its dual similarity to antimicrobial peptides and spider toxins, points to an ancient and functionally plastic molecular scaffold that has been shaped by the specific evolutionary pressures faced by different arthropod lineages. nih.gov The study of such peptides provides insight into the deep origins and diversification of innate immunity across one of Earth's most successful animal phyla. researchgate.netnih.gov
Advanced Methodologies in Tachystatin C Research
Recombinant Expression and Chemical Synthesis Approaches for Peptide Production
Currently, there is a notable absence of published research specifically detailing the recombinant expression or chemical synthesis of Tachystatin-C. While methods for producing other antimicrobial peptides are well-established, including solid-phase peptide synthesis and various recombinant systems (e.g., bacterial, yeast, and insect cells), their direct application to this compound has not been documented in available scientific literature. The production of this compound for research purposes likely relies on its isolation from its natural source, the hemocytes of the horseshoe crab (Tachypleus tridentatus). The development of synthetic or recombinant production methods will be a critical step in advancing the comprehensive study of this peptide.
High-Resolution Structural Determination Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
To date, the high-resolution, three-dimensional structure of this compound has not been determined using experimental techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM). nih.govnih.govmdpi.comlibretexts.orgnih.govresearchgate.netembopress.org While the structures of other members of the tachystatin family, such as Tachystatin A, have been resolved by methods like two-dimensional nuclear magnetic resonance (2D-NMR), similar structural data for this compound is not publicly available. nih.govresearchgate.net The determination of its precise atomic structure is essential for a complete understanding of its mechanism of action and for guiding rational drug design efforts.
Quantitative Analysis of Peptide-Target Interactions (e.g., Binding Assays, Isothermal Titration Calorimetry)
Specific experimental data from binding assays or isothermal titration calorimetry (ITC) to quantitatively analyze the interaction between this compound and its biological targets are not available in the current body of scientific literature. wikipedia.orgnih.govyale.edumalvernpanalytical.comfrontiersin.org Such techniques are crucial for determining key thermodynamic and kinetic parameters of binding, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). While computational studies have predicted strong binding affinities for this compound with certain receptors, these predictions await experimental validation through direct biophysical measurements.
Advanced Microscopy Techniques for Cellular Interaction Visualization
The use of advanced microscopy techniques, such as confocal microscopy, super-resolution microscopy, or electron microscopy, to visualize the cellular interactions of this compound has not been reported in published research. johnshopkins.edunih.govnih.govbiocompare.comnih.govmdpi.comresearchgate.netresearchgate.netmissouri.edu These powerful imaging tools are instrumental in elucidating the mechanisms by which antimicrobial peptides interact with and disrupt microbial cells. Future studies employing fluorescently labeled this compound could provide invaluable insights into its localization, membrane disruption activity, and intracellular targets.
Computational Modeling and Molecular Dynamics Simulations for Mechanistic Insights
Computational modeling and molecular dynamics (MD) simulations have been the primary tools for gaining mechanistic insights into this compound's function. nih.govmdpi.comyoutube.commdpi.com These in silico approaches have been used to predict the binding potential of this compound with various receptors implicated in cardiovascular diseases.
A notable study employed molecular docking and 100-nanosecond MD simulations to investigate the interactions of this compound with key receptors. nih.govresearchgate.net The simulations confirmed the stability of the complexes formed between this compound and these receptors. nih.govresearchgate.net Furthermore, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations were used to provide quantitative insights into the binding energies. nih.govresearchgate.net
These computational analyses have highlighted the potential of this compound to modulate the activity of receptors involved in infection and inflammation. nih.govresearchgate.net For instance, in docking studies with the ACE2 receptor, this compound demonstrated a strong binding affinity. researchgate.net
| Parameter | Value | Unit |
|---|---|---|
| HADDOCK Score | -102.0 ± 3.7 | a.u. |
| Binding Energy | -10.7 | kcal/mol |
| RMSD | 1.5 ± 0.0 | Å |
These computational findings underscore the strong binding affinity and stability of this compound towards key protein targets, suggesting its potential as a therapeutic agent. researchgate.net
Mutagenesis and Rational Peptide Design Strategies for SAR Exploration
There is currently no specific research available on mutagenesis or the use of rational peptide design strategies for the systematic exploration of the structure-activity relationship (SAR) of this compound. researchgate.netnih.govwikipedia.orgcreative-peptides.comresearchgate.net SAR studies are fundamental for identifying the key amino acid residues responsible for a peptide's biological activity and for optimizing its properties, such as potency, selectivity, and stability. researchgate.netnih.govwikipedia.org Future research in this area would involve creating variants of this compound through site-directed mutagenesis and evaluating their antimicrobial and binding activities. This would provide a deeper understanding of the relationship between its structure and function, paving the way for the design of more effective and targeted peptide therapeutics.
Future Research Trajectories and Unexplored Dimensions of Tachystatin C Biology
Investigation of Tachystatin-C Interactions with Host Components Beyond Pathogens
While the antimicrobial activities of this compound are well-documented, its interactions with the host's own cellular and molecular components remain a significant area for future investigation. Research should focus on identifying and characterizing the binding partners of this compound within the horseshoe crab itself. This could reveal roles in immune modulation, wound healing, or other physiological processes. For instance, Tachystatins are known to be stored in the small granules of hemocytes and released upon immune stimulus. researchgate.net Understanding how this compound interacts with other granular components and hemocyte receptors is crucial.
Elucidation of Potential Regulatory Mechanisms Governing this compound Expression and Activity
The mechanisms that control the expression and activity of the this compound gene are largely unknown. Future studies should aim to identify the upstream signaling pathways and transcription factors that are activated in response to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to this compound synthesis. psu.edu Investigating the post-translational modifications of this compound is also essential, as these can significantly impact its biological activity, stability, and localization. pressbooks.pub Understanding these regulatory networks could provide insights into the rapid and robust immune response of the horseshoe crab.
Discovery of Novel Biological Activities Beyond Antimicrobial Functions
The structural similarity of this compound to some spider neurotoxins suggests the potential for a broader range of biological activities. nih.gov Although initial studies found no effect on P-type calcium channels, further investigation into its effects on other ion channels or receptors is warranted. Given that other antimicrobial peptides (AMPs) have been shown to possess anticancer and immunomodulatory activities, exploring these potential functions for this compound could open new avenues for therapeutic development. nih.gov Its known hemolytic activity, unique among the Tachystatins, also points towards distinct mechanisms of membrane interaction that could be harnessed. nih.gov
Exploration of Synergistic Interactions with Other Innate Immune Factors in Tachypleus tridentatus
The innate immune system of the horseshoe crab relies on the coordinated action of a multitude of factors. Tachystatins are stored in granules alongside other antimicrobial proteins like big defensin (B1577277) and tachyplesins. most.gov.bd Research has already shown that another component, tachycitin, acts synergistically with big defensin to enhance its antimicrobial potency. most.gov.bdfrontiersin.org It is highly probable that this compound also engages in synergistic or additive interactions with these and other immune molecules, such as anti-LPS factors. most.gov.bd Investigating these interactions will provide a more holistic understanding of the horseshoe crab's defense mechanisms and could inform the design of potent antimicrobial cocktails.
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To delve deeper into the mechanisms of action of this compound, the development of more sophisticated model systems is necessary. While traditional cell culture models are useful, advanced in vitro models, such as 3D cell cultures and organoids, could provide a more physiologically relevant environment to study its interactions with both pathogen and host cells. oatext.com Furthermore, ex vivo models, like isolated and perfused tissues, could bridge the gap between in vitro studies and the complex in vivo environment, allowing for a more accurate assessment of its biological activity and potential therapeutic applications. nih.govmdpi.com
Q & A
Q. How should researchers approach conflicting data on this compound’s stability under physiological conditions?
- Methodological Answer : Conduct stability assays in simulated body fluids (SBFs) at 37°C and analyze degradation products via LC-MS/MS. Compare results across buffer systems (e.g., PBS vs. human serum) and use protease inhibitors to identify susceptibility pathways. Report half-life calculations with 95% confidence intervals .
Methodological Best Practices
- Data Validation : Replicate experiments across independent labs to confirm findings. Use open-access platforms (e.g., Zenodo) to share raw data and analytical pipelines .
- Literature Synthesis : Systematically map contradictions using tools like PRISMA for meta-analysis. Prioritize peer-reviewed studies with detailed protocols and conflict-of-interest disclosures .
- Interdisciplinary Collaboration : Engage biophysicists for structural insights and clinicians for translational relevance. Document collaborations in authorship agreements to ensure accountability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
